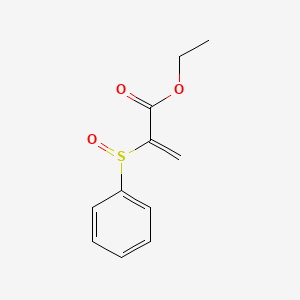![molecular formula C7H4Cl4O2 B14411876 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- CAS No. 82521-32-2](/img/structure/B14411876.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid and conformationally defined framework, making it an appealing starting material for various synthetic applications. Its structure includes a fused oxabicyclo ring system with multiple chlorine substitutions, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- typically involves cycloaddition reactions. One common method includes the cycloaddition of suitable oxyallyls and furans . The reaction conditions often require the use of dry lithium perchlorate and dry diethyl ether, with the mixture being stirred efficiently . Another approach involves the use of 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of common reagents and mild conditions can facilitate the construction of the oxabicyclo framework on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield polyoxygenated fragments, while substitution can result in various functionalized derivatives .
Applications De Recherche Scientifique
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as plant growth regulators by mimicking natural plant hormones . In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially influencing thromboxane pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A similar compound without the tetrachloro substitution, used in various synthetic applications.
2,6-Dioxabicyclo[3.2.1]octane: Another related compound with a different oxygenation pattern.
2,6-Dioxatricyclo[3.3.1.0]nonane: A compound with a more complex tricyclic structure.
Uniqueness
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is unique due to its multiple chlorine substitutions, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new synthetic methodologies and exploring various chemical transformations .
Propriétés
Numéro CAS |
82521-32-2 |
|---|---|
Formule moléculaire |
C7H4Cl4O2 |
Poids moléculaire |
261.9 g/mol |
Nom IUPAC |
2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H4Cl4O2/c8-6(9)3-1-2-4(13-3)7(10,11)5(6)12/h1-4H |
Clé InChI |
IULGTBBRTYBGNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(C(=O)C(C1O2)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


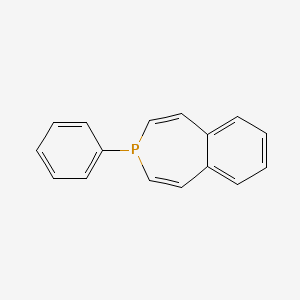
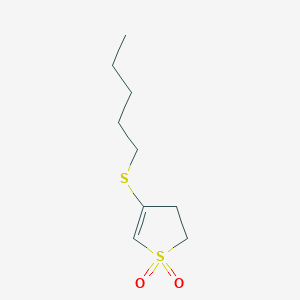
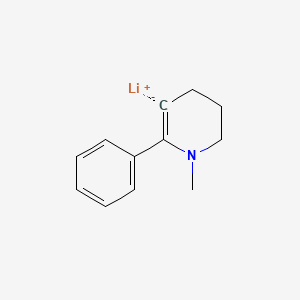
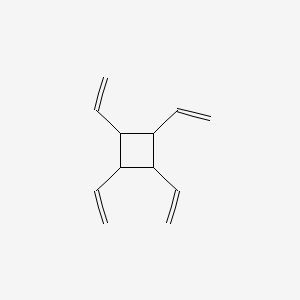
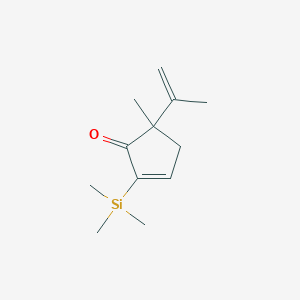
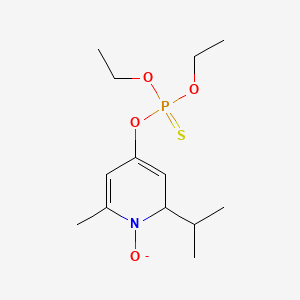
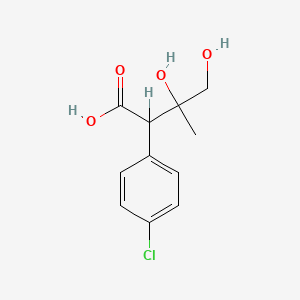

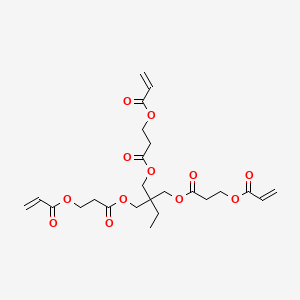
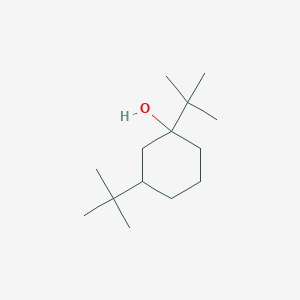
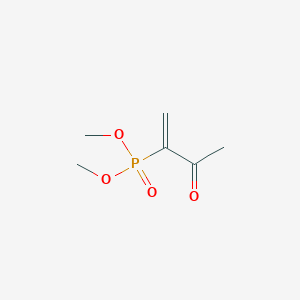

![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
